molecular formula C19H15ClN4O4S B11099009 3-[3-({[(2E)-2-(4-chlorobenzylidene)hydrazinyl](imino)methyl}sulfanyl)-2,5-dioxopyrrolidin-1-yl]benzoic acid

3-[3-({[(2E)-2-(4-chlorobenzylidene)hydrazinyl](imino)methyl}sulfanyl)-2,5-dioxopyrrolidin-1-yl]benzoic acid

Cat. No.: B11099009
M. Wt: 430.9 g/mol
InChI Key: VKLYWGYFHZVCQE-LSHDLFTRSA-N
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Description

3-(3-{[{2-[(E)-1-(4-CHLOROPHENYL)METHYLIDENE]HYDRAZINO}(IMINO)METHYL]SULFANYL}-2,5-DIOXO-1-PYRROLIDINYL)BENZOIC ACID is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a chlorophenyl group, a hydrazino group, and a pyrrolidinyl benzoic acid moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-{[{2-[(E)-1-(4-CHLOROPHENYL)METHYLIDENE]HYDRAZINO}(IMINO)METHYL]SULFANYL}-2,5-DIOXO-1-PYRROLIDINYL)BENZOIC ACID typically involves multiple steps, including the formation of intermediate compounds. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. These methods often include continuous flow reactors and automated systems to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

3-(3-{[{2-[(E)-1-(4-CHLOROPHENYL)METHYLIDENE]HYDRAZINO}(IMINO)METHYL]SULFANYL}-2,5-DIOXO-1-PYRROLIDINYL)BENZOIC ACID can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Nucleophiles: Halogens, amines

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

3-(3-{[{2-[(E)-1-(4-CHLOROPHENYL)METHYLIDENE]HYDRAZINO}(IMINO)METHYL]SULFANYL}-2,5-DIOXO-1-PYRROLIDINYL)BENZOIC ACID has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a component in specialty chemicals.

Mechanism of Action

The mechanism by which 3-(3-{[{2-[(E)-1-(4-CHLOROPHENYL)METHYLIDENE]HYDRAZINO}(IMINO)METHYL]SULFANYL}-2,5-DIOXO-1-PYRROLIDINYL)BENZOIC ACID exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, altering their activity, and modulating various cellular processes. The exact mechanism can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3-{[{2-[(E)-1-(4-CHLOROPHENYL)METHYLIDENE]HYDRAZINO}(IMINO)METHYL]SULFANYL}-2,5-DIOXO-1-PYRROLIDINYL)BENZOIC ACID is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C19H15ClN4O4S

Molecular Weight

430.9 g/mol

IUPAC Name

3-[3-[(E)-N'-[(E)-(4-chlorophenyl)methylideneamino]carbamimidoyl]sulfanyl-2,5-dioxopyrrolidin-1-yl]benzoic acid

InChI

InChI=1S/C19H15ClN4O4S/c20-13-6-4-11(5-7-13)10-22-23-19(21)29-15-9-16(25)24(17(15)26)14-3-1-2-12(8-14)18(27)28/h1-8,10,15H,9H2,(H2,21,23)(H,27,28)/b22-10+

InChI Key

VKLYWGYFHZVCQE-LSHDLFTRSA-N

Isomeric SMILES

C1C(C(=O)N(C1=O)C2=CC=CC(=C2)C(=O)O)S/C(=N/N=C/C3=CC=C(C=C3)Cl)/N

Canonical SMILES

C1C(C(=O)N(C1=O)C2=CC=CC(=C2)C(=O)O)SC(=NN=CC3=CC=C(C=C3)Cl)N

Origin of Product

United States

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